5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
The compound 5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic molecule that features a combination of pyrrole, pyrimidine, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrole Ring: This step involves the reaction of 2,4-dimethylphenylamine with suitable aldehydes or ketones under acidic conditions to form the pyrrole ring.
Methylene Bridge Formation: The pyrrole derivative is then reacted with formaldehyde or other methylene donors to introduce the methylene bridge.
Pyrimidinetrione Formation: The final step involves the cyclization of the intermediate with urea or thiourea under basic conditions to form the pyrimidinetrione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of hydrofluoro derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Hydrofluoro derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Drug Development: The compound’s structural complexity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industry
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Electronic Materials: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
The presence of the fluorophenyl group in 5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione imparts unique electronic properties, making it distinct from its analogs. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C25H22FN3O3 |
---|---|
Molecular Weight |
431.5g/mol |
IUPAC Name |
(5E)-5-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H22FN3O3/c1-14-5-10-22(15(2)11-14)28-16(3)12-18(17(28)4)13-21-23(30)27-25(32)29(24(21)31)20-8-6-19(26)7-9-20/h5-13H,1-4H3,(H,27,30,32)/b21-13+ |
InChI Key |
FODMUVIYXYIFAN-FYJGNVAPSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F)C)C |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F)C)C |
Origin of Product |
United States |
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